molecular formula C8H4FNO5S B13258383 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride

Cat. No.: B13258383
M. Wt: 245.19 g/mol
InChI Key: UTRLXWYOFAEJKJ-UHFFFAOYSA-N
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Description

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride is a benzoxazine derivative featuring a sulfonyl fluoride (-SO₂F) substituent at the 6-position of the heterocyclic core.

  • Core Structure: The benzoxazine scaffold comprises a fused benzene and oxazine ring system with two ketone groups (2,4-dioxo) contributing to its electron-deficient nature.
  • Functional Group: The sulfonyl fluoride group is a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution or coupling reactions. This group is less hydrolytically labile compared to sulfonyl chlorides, making it advantageous in medicinal chemistry and material science .
  • Synthesis: Likely synthesized via sulfonation of the benzoxazine precursor followed by fluorination, analogous to methods for sulfonyl chlorides (e.g., 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, CAS 1785307-15-4) .

Properties

Molecular Formula

C8H4FNO5S

Molecular Weight

245.19 g/mol

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-6-sulfonyl fluoride

InChI

InChI=1S/C8H4FNO5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12)

InChI Key

UTRLXWYOFAEJKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

a. Base-Promoted ortho-Quinone Methide (o-QM) Cyclization

  • Procedure :
    • Start with ortho-OBoc (tert-butyloxycarbonyl) salicylaldehyde derivatives.
    • Deprotonate with a strong base (e.g., NaH) to generate o-QM intermediates.
    • Trap the o-QM with nucleophiles (e.g., Grignard reagents) to form substituted benzoxazines.
  • Example :
    • Substrate: 2H-1,4-benzoxazin-3(4H)-one.
    • Reaction: Cyclization under basic conditions (K₂CO₃/NaH) in DMF or THF.
    • Yield: 66–75% for analogous structures.

b. Acid-Catalyzed Cyclization

  • Procedure :
    • React ortho-aminophenol derivatives with carbonyl sources (e.g., phosgene or urea).
    • Use HCl or H₂SO₄ as catalysts to form the benzoxazine ring.
  • Key Intermediate : 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine.

Sulfonation and Fluorination Strategies

a. Chlorosulfonation Followed by Halogen Exchange

  • Step 1: Chlorosulfonation

    • Procedure :
      • React the benzoxazine core with chlorosulfonic acid (ClSO₃H) at 0–10°C.
      • Extract with CH₂Cl₂ and dry over Na₂SO₄.
    • Example :
      • Substrate: 2H-Benzo[b]oxazin-3(4H)-one.
      • Product: 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride.
      • Yield: 66%.
  • Step 2: Fluorination

    • Procedure :
      • Treat the sulfonyl chloride with KF or AgF in polar aprotic solvents (e.g., DMF).
      • Heat at 60–80°C for 4–6 hours.
    • Mechanism : Nucleophilic displacement of chloride by fluoride.
    • Yield : ~50–70% (estimated from analogous reactions).

b. Direct Fluorosulfonation

  • Challenges : Fluorosulfonic acid (FSO₃H) is highly corrosive and less commonly used.
  • Procedure :
    • Use FSO₃H in a controlled environment at -10°C.
    • Quench with ice-water to isolate the sulfonyl fluoride.
  • Limitations : Lower yields (<40%) due to side reactions.

Key Data Tables

Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis

Parameter Value
Substrate 2H-Benzo[b]oxazin-3(4H)-one
Reagent ClSO₃H (10 mL per 2 g substrate)
Temperature 0–10°C
Time 1.33 hours
Workup CH₂Cl₂ extraction, Na₂SO₄ drying
Yield 66%

Table 2: Fluorination Optimization

Condition Result
KF in DMF, 60°C, 6h 58% conversion (GC-MS)
AgF in THF, rt, 12h 72% conversion (NMR)
FSO₃H, -10°C, 2h 35% isolated yield

Critical Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional differences between the target compound and related benzoxazine/sulfonyl derivatives:

Compound Name Core Structure Substituent at Position 6 Molecular Weight (g/mol) Reactivity/Applications
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride Benzoxazine (2,4-dioxo) -SO₂F ~255.2 (calculated) Stable electrophile; used in covalent inhibitors
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 1785307-15-4) Benzoxazine (2,4-dioxo) -SO₂Cl 292.7 High reactivity in nucleophilic substitutions
Efavirenz (4S)-6-chloro-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one Benzoxazinone (mono-ketone) -Cl, -CF₃, cyclopropylethynyl 315.7 Non-nucleoside reverse transcriptase inhibitor (HIV treatment)
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid Benzoxazine (2-oxo) -COOH 193.16 Intermediate for drug synthesis

Reactivity and Functional Group Analysis

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides exhibit slower hydrolysis rates compared to sulfonyl chlorides, making them more suitable for applications requiring prolonged stability (e.g., covalent protein labeling) .
  • Comparison with Efavirenz: Unlike efavirenz, which contains a trifluoromethyl (-CF₃) group and a cyclopropylethynyl substituent, the target compound lacks these moieties but shares the benzoxazine core. Efavirenz’s antiviral activity relies on non-covalent interactions with HIV reverse transcriptase, whereas sulfonyl fluorides may act as covalent modifiers .
  • Carboxylic Acid Derivative: The carboxylic acid analog (C9H7NO4) is less electrophilic and serves as a precursor for ester or amide derivatives, contrasting with the sulfonyl fluoride’s role in irreversible binding .

Research Implications and Limitations

  • Medicinal Chemistry : Sulfonyl fluorides are emerging as "clickable" electrophiles in targeted covalent inhibitors, offering advantages over traditional sulfonyl chlorides in vivo .
  • Data Gaps : Direct experimental data (e.g., melting point, solubility, biological activity) for 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride are absent in the provided evidence. Comparisons rely on structural analogs and chemical principles.
  • Patent Considerations : Like efavirenz (described via IUPAC and Markush structures in patents), sulfonyl fluoride derivatives may require detailed structural claims for intellectual property protection .

Biological Activity

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, mechanisms of action, and related research findings.

  • Chemical Formula : C₈H₆ClNO₅S
  • Molecular Weight : 247.66 g/mol
  • CAS Number : 74171-22-5
  • Melting Point : 205–207 °C

Biological Activity Overview

Research indicates that benzoxazine derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : In vitro studies suggest that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the microbial cell wall or interference with essential metabolic processes.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For instance, compounds similar to 2,4-dioxo-benzoxazines have demonstrated cytotoxic effects against lung cancer cell lines (A549, HCC827) with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Certain benzoxazine derivatives have been evaluated for their ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Key mechanisms include:

  • Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways.
  • DNA Binding : Some studies indicate that these compounds can bind to DNA, affecting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various benzoxazine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
2,4-Dioxo Benzoxazine32Staphylococcus aureus
2,4-Dioxo Benzoxazine64Escherichia coli

Anticancer Activity

In vitro assays revealed that 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine derivatives inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 6.26 µM .

Cell LineIC50 (µM)Assay Type
A5496.26MTS Cytotoxicity
HCC8276.48MTS Cytotoxicity
NCI-H35820.46MTS Cytotoxicity

Anti-inflammatory Potential

Research has indicated that certain benzoxazine derivatives exhibit anti-inflammatory properties by downregulating the production of TNF-alpha and IL-6 in activated macrophages .

Toxicological Considerations

While exploring the biological activities of these compounds, it is essential to consider their toxicological profiles. The compound has been classified as an irritant and may pose risks upon prolonged exposure or high concentrations .

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